An In-depth Technical Guide to O-Benzyl Posaconazole-4-hydroxyphenyl-d4: A Crucial Tool in Therapeutic Drug Monitoring
An In-depth Technical Guide to O-Benzyl Posaconazole-4-hydroxyphenyl-d4: A Crucial Tool in Therapeutic Drug Monitoring
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Benzyl Posaconazole-4-hydroxyphenyl-d4 is a high-purity, stable isotope-labeled internal standard for the quantification of posaconazole in biological matrices. Posaconazole is a broad-spectrum triazole antifungal agent used for the prophylaxis and treatment of invasive fungal infections, particularly in immunocompromised patients. Due to significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) of posaconazole is often essential to ensure efficacy and avoid potential toxicities. The use of a stable isotope-labeled internal standard, such as O-Benzyl Posaconazole-4-hydroxyphenyl-d4, is the gold standard for quantitative analysis by mass spectrometry, as it allows for the correction of matrix effects and variations in instrument response, thereby ensuring the accuracy and precision of the measurement.
This technical guide provides a comprehensive overview of the properties, and analytical applications of O-Benzyl Posaconazole-4-hydroxyphenyl-d4, with a focus on its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the therapeutic drug monitoring of posaconazole.
Core Compound Data
The following table summarizes the key quantitative data for O-Benzyl Posaconazole-4-hydroxyphenyl-d4.
| Property | Value |
| CAS Number | 1246814-94-7 |
| Molecular Formula | C₃₀H₃₁D₄N₅O₃ |
| Molecular Weight | 517.66 g/mol |
| Isotopic Enrichment | Not specified by most vendors, but typically >98% |
| Purity | Typically ≥98% |
Synthesis of O-Benzyl Posaconazole-4-hydroxyphenyl-d4
While the specific, proprietary synthesis protocol for O-Benzyl Posaconazole-4-hydroxyphenyl-d4 is not publicly available, a plausible synthetic route can be inferred from the known synthesis of posaconazole and general methods for isotopic labeling. The synthesis would likely involve the following key steps:
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Synthesis of Deuterated Precursor: The synthesis would commence with a deuterated starting material, likely a deuterated phenol, where the four deuterium atoms are introduced onto the phenyl ring.
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Multi-step Synthesis: A multi-step organic synthesis would follow, similar to the established routes for posaconazole, to construct the complex molecule. This would involve the coupling of various intermediates to form the final structure.
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O-Benzylation: The final step would likely be the O-benzylation of the hydroxyphenyl moiety.
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Purification: The final product would be purified using chromatographic techniques to ensure high purity and isotopic enrichment.
Experimental Protocols
The primary application of O-Benzyl Posaconazole-4-hydroxyphenyl-d4 is as an internal standard in LC-MS/MS methods for the quantification of posaconazole in biological matrices, most commonly plasma or serum. Below is a detailed, representative experimental protocol for such an application.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for extracting posaconazole from plasma or serum samples.
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Reagents and Materials:
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Patient plasma or serum samples
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O-Benzyl Posaconazole-4-hydroxyphenyl-d4 internal standard working solution (e.g., 100 ng/mL in methanol)
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Acetonitrile, HPLC grade
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Microcentrifuge tubes (1.5 mL)
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Vortex mixer
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Centrifuge
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Procedure:
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Pipette 100 µL of patient plasma or serum into a 1.5 mL microcentrifuge tube.
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Add 20 µL of the O-Benzyl Posaconazole-4-hydroxyphenyl-d4 internal standard working solution.
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Add 300 µL of acetonitrile to precipitate the proteins.
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Vortex the mixture for 30 seconds.
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Centrifuge at 10,000 x g for 5 minutes.
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Carefully transfer the supernatant to a clean tube or an autosampler vial for LC-MS/MS analysis.
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Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
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Instrumentation:
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A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
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A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
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Chromatographic Conditions:
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Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size).
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Mobile Phase A: 0.1% formic acid in water.
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Mobile Phase B: 0.1% formic acid in acetonitrile.
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Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte and internal standard, followed by a re-equilibration step.
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Flow Rate: 0.3 - 0.5 mL/min.
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Column Temperature: 40 °C.
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Injection Volume: 5 - 10 µL.
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Mass Spectrometry Conditions:
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Ionization Mode: Positive Electrospray Ionization (ESI+).
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Multiple Reaction Monitoring (MRM) Transitions:
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Posaconazole: The precursor ion would be the protonated molecule [M+H]⁺, and the product ion would be a specific fragment.
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O-Benzyl Posaconazole-4-hydroxyphenyl-d4: The precursor ion would be the protonated molecule [M+H]⁺, and the product ion would be a corresponding fragment, shifted by the mass of the deuterium atoms.
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Ion Source Parameters: Optimized for the specific instrument, including parameters such as capillary voltage, source temperature, and gas flows.
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Visualizations
Therapeutic Drug Monitoring (TDM) Workflow for Posaconazole
The following diagram illustrates the typical workflow for the therapeutic drug monitoring of posaconazole using O-Benzyl Posaconazole-4-hydroxyphenyl-d4 as an internal standard.
Caption: Workflow for Posaconazole TDM using an internal standard.
Logical Relationship in Quantitative Analysis
The following diagram illustrates the logical relationship between the analyte, internal standard, and the final calculated concentration in a typical LC-MS/MS assay.
Caption: Quantitative relationship in LC-MS/MS analysis.
Conclusion
O-Benzyl Posaconazole-4-hydroxyphenyl-d4 is an indispensable tool for researchers and clinicians involved in the therapeutic drug monitoring of posaconazole. Its use as an internal standard in LC-MS/MS assays ensures the high accuracy and precision required for making informed clinical decisions. The experimental protocols and workflows outlined in this guide provide a solid foundation for the development and implementation of robust and reliable analytical methods for the quantification of posaconazole in biological samples. As the importance of personalized medicine continues to grow, the role of such high-quality internal standards in enabling precise drug monitoring will become ever more critical.
